N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c26-20(21(27)24-16-17-7-6-12-22-15-17)23-13-11-18-8-4-5-14-25(18)30(28,29)19-9-2-1-3-10-19/h1-3,6-7,9-10,12,15,18H,4-5,8,11,13-14,16H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCAXRQBKJECSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 342.45 g/mol. Its structure includes:
- A piperidine ring , which is known for its role in enhancing biological activity.
- A phenylsulfonyl group , contributing to its reactivity and interaction capabilities.
- An oxalamide moiety , which is significant for its biological properties.
These structural components suggest that the compound may interact with various biological targets, potentially leading to therapeutic applications.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The phenylsulfonamide moiety may facilitate binding to specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The piperidine ring can interact with neurotransmitter receptors, potentially influencing neurological functions.
- Cellular Signaling : The oxalamide structure may play a role in modulating cellular signaling pathways, impacting processes such as apoptosis and inflammation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. For example:
-
Anti-inflammatory Activity : Preliminary screenings indicate that the compound can inhibit the release of pro-inflammatory cytokines, such as IL-1β, in LPS-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.
Concentration (µM) IL-1β Inhibition (%) 10 19.4 ± 0.4 50 29.1 ± 4.8
Case Studies
A notable study involved the synthesis and testing of derivatives similar to this compound, focusing on their anti-pyroptotic effects:
-
Compound Testing : Various derivatives were synthesized and tested for their ability to prevent pyroptosis in macrophages.
Compound ID Pyroptosis Inhibition (%) at 10 µM Compound 1 24.9 ± 6.3 Compound 2 14.9 ± 5.8
These results indicated that modifications to the core structure could enhance biological efficacy.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Table 1: Key Oxalamide Analogues and Functional Differences
Key Observations:
Substituent-Driven Applications :
- S336 ’s dimethoxybenzyl group enhances solubility and receptor affinity for umami taste receptors, while the target compound’s phenylsulfonyl group may favor protein binding in therapeutic contexts .
- Compound 27 ’s 4-chloro-3-fluorophenyl and thiazolyl groups optimize antiviral activity via hydrophobic interactions with HIV gp120 .
Metabolic Stability :
- Oxalamides with electron-withdrawing groups (e.g., sulfonyl, halogenated aryl) resist hydrolysis. S336, despite rapid hepatic metabolism, retains its amide backbone . The target compound’s phenylsulfonyl group may similarly delay degradation.
Key Observations:
- TBTU-Mediated Coupling : A standard method for oxalamides (e.g., ), suggesting the target compound could be synthesized similarly .
- Deprotection Steps : Acidic conditions (HCl/dioxane) are critical for piperidine deprotection in antiviral analogues, which may apply to the target compound’s piperidine sulfonyl group .
Table 3: Comparative Physicochemical Data
Key Observations:
- Bioactivity : While S336 activates umami receptors, halogenated analogues (e.g., Compound 1c) show nM–µM potency in therapeutic contexts .
Q & A
Q. What are the key challenges in synthesizing N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide with high purity?
The synthesis involves multi-step pathways requiring precise control of reaction conditions. Critical steps include:
- Piperidine sulfonylation : Introducing the phenylsulfonyl group to the piperidine ring under anhydrous conditions to avoid side reactions .
- Oxalamide coupling : Using coupling agents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and TEA (triethylamine) to form the oxalamide bond between intermediates .
- Purification : Chromatography (e.g., silica gel) or recrystallization in solvents like ethyl acetate/hexane to isolate the final compound . Yield optimization requires monitoring temperature (typically 0–25°C) and reaction time (6–24 hours) .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
A combination of analytical methods is required:
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., piperidine CH2 groups at δ 1.10–2.20 ppm) and carbon backbone .
- LC-MS/APCI+ : To confirm molecular weight (e.g., observed [M+H+] at 479.12 vs. calculated 478.14) and purity (>90%) .
- HPLC : Assess purity (>95%) and detect stereoisomers (e.g., 1:1 mixtures in some intermediates) .
Q. How can researchers identify potential biological targets for this compound?
Target identification involves:
- Enzyme inhibition assays : Test activity against enzymes like tyrosinase or kinases using fluorometric/colorimetric substrates (IC50 determination) .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter receptors) to measure Ki values .
- Computational docking : Predict interactions with proteins (e.g., HIV entry inhibitors or neurological targets) using software like AutoDock .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability without compromising yield or purity?
Strategies include:
- Catalyst screening : Palladium-based catalysts for cross-coupling reactions to improve efficiency .
- Solvent optimization : Replace dichloromethane (DCM) with greener solvents (e.g., cyclopentyl methyl ether) to enhance safety and yield .
- Continuous flow chemistry : Reduce reaction time and improve reproducibility for steps like sulfonylation or amide coupling .
- Process analytical technology (PAT) : In-line monitoring (e.g., FTIR) to track reaction progress in real time .
Q. How to resolve contradictions in bioactivity data across different assays?
Contradictions may arise from assay variability or off-target effects. Solutions include:
- Orthogonal assays : Validate enzyme inhibition using both fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR) .
- Cellular vs. cell-free systems : Compare activity in HEK293 cells versus purified protein to identify membrane permeability issues .
- Dose-response curves : Ensure consistent EC50/IC50 measurements across multiple replicates .
Q. What structure-activity relationship (SAR) insights guide the modification of this compound?
Key SAR findings from analogous compounds include:
- Piperidine substituents : A phenylsulfonyl group at the piperidine 1-position enhances receptor binding affinity (Ki < 100 nM vs. >500 nM for non-sulfonylated analogs) .
- Pyridine vs. benzyl groups : The pyridin-3-ylmethyl moiety improves solubility (logP reduction by 0.5–1.0 units) compared to bulkier aryl groups .
- Fluorine incorporation : Fluorine at the phenyl ring meta-position increases metabolic stability (t1/2 from 2.1 to 4.8 hours in liver microsomes) .
Q. How to design in vivo pharmacokinetic studies for this compound?
Critical parameters include:
- Bioavailability : Administer via oral gavage (10–50 mg/kg) and measure plasma concentration via LC-MS/MS .
- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs (brain, liver) .
- Metabolite profiling : Use high-resolution MS to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Q. What are the stability and degradation pathways under physiological conditions?
Degradation studies reveal:
- pH-dependent hydrolysis : The oxalamide bond hydrolyzes at pH < 3 (e.g., gastric fluid), forming carboxylic acid derivatives .
- Photodegradation : UV exposure (λ = 254 nm) cleaves the sulfonamide group, requiring light-protected storage .
- Oxidative stability : Susceptibility to cytochrome P450-mediated oxidation necessitates prodrug strategies for improved half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
